molecular formula C17H13N3O B5289264 (Z)-1,3-diphenyl-3-(1,2,4-triazol-1-yl)prop-2-en-1-one

(Z)-1,3-diphenyl-3-(1,2,4-triazol-1-yl)prop-2-en-1-one

Cat. No.: B5289264
M. Wt: 275.30 g/mol
InChI Key: OVIZZCYKCQXXIQ-WJDWOHSUSA-N
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Description

(Z)-1,3-diphenyl-3-(1,2,4-triazol-1-yl)prop-2-en-1-one is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a triazole ring attached to a propenone moiety, which is further substituted with two phenyl groups. The compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1,3-diphenyl-3-(1,2,4-triazol-1-yl)prop-2-en-1-one typically involves the reaction of chalcones with triazole derivatives. One common method is the condensation reaction between 1,3-diphenylprop-2-en-1-one (chalcone) and 1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be employed to enhance the efficiency and yield of the reaction. The use of catalysts and automated systems can further streamline the production process, making it more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(Z)-1,3-diphenyl-3-(1,2,4-triazol-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted triazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, amines, and various substituted triazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Z)-1,3-diphenyl-3-(1,2,4-triazol-1-yl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antimicrobial, antifungal, and anticancer activities, making it a subject of interest in biological studies.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-1,3-diphenyl-3-(1,2,4-triazol-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or reduced proliferation. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-diphenyl-2-propen-1-one (chalcone): A precursor in the synthesis of (Z)-1,3-diphenyl-3-(1,2,4-triazol-1-yl)prop-2-en-1-one.

    1,2,4-triazole: The parent compound of the triazole ring in this compound.

    (Z)-1,3-diphenyl-3-(1,2,3-triazol-1-yl)prop-2-en-1-one: A similar compound with a different triazole isomer.

Uniqueness

This compound is unique due to the specific positioning of the triazole ring and the (Z)-configuration of the double bond. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(Z)-1,3-diphenyl-3-(1,2,4-triazol-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c21-17(15-9-5-2-6-10-15)11-16(20-13-18-12-19-20)14-7-3-1-4-8-14/h1-13H/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIZZCYKCQXXIQ-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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